Fluoxymesterone
Overview
Description
Fluoxymesterone is a synthetic androgenic anabolic steroid, commonly known under the brand names Halotestin and Ultandren. It was first described in 1956 and introduced for medical use in 1957. This compound is used in the treatment of low testosterone levels in men, delayed puberty in boys, breast cancer in women, and anemia . This compound is taken orally and has strong androgenic effects and moderate anabolic effects .
Mechanism of Action
Target of Action
Fluoxymesterone is a synthetic androgenic anabolic steroid . Its primary target is the androgen receptor (AR) . The androgen receptor is a nuclear receptor that is activated by binding to either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
This compound works by attaching itself to androgen receptors . This causes it to interact with the parts of the cell involved in the making of proteins . It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others . Like testosterone and other androgenic hormones, this compound binds to the androgen receptor .
Biochemical Pathways
This compound, like other androgens, affects several biochemical pathways. It produces retention of nitrogen, sodium, potassium, and phosphorus; increases protein anabolism; decreases amino acid catabolism and decreased urinary excretion of calcium .
Pharmacokinetics
This compound has approximately 80% oral bioavailability . This is unlike testosterone, as the C17α methyl group of this compound inhibits first-pass metabolism . It has very low affinity for human serum sex hormone-binding globulin (SHBG), less than 5% of that of testosterone and less than 1% of that of DHT .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with the androgen receptor. This interaction leads to changes in protein synthesis within the cell . It has strong androgenic effects and moderate anabolic effects, which make it useful for producing masculinization .
Biochemical Analysis
Biochemical Properties
Fluoxymesterone plays a significant role in biochemical reactions by binding to androgen receptors. This interaction leads to the retention of nitrogen, sodium, potassium, and phosphorus, and increases protein anabolism while decreasing amino acid catabolism . This compound interacts with various enzymes and proteins, including androgen receptors, which are crucial for its anabolic and androgenic effects . The binding of this compound to these receptors influences the synthesis of proteins, either increasing or decreasing their production .
Cellular Effects
This compound affects various types of cells and cellular processes by attaching itself to androgen receptors. This interaction influences cell function by altering protein synthesis, which can lead to an increase or decrease in the production of specific proteins . This compound impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in conditions like hypogonadism and breast cancer . The compound’s ability to modulate protein synthesis is essential for its role in promoting muscle growth and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to androgen receptors, which are part of the cell’s machinery involved in protein synthesis . This binding interaction leads to changes in gene expression, resulting in the production of proteins that promote anabolic and androgenic effects . This compound’s mechanism of action involves the inhibition or activation of specific enzymes, contributing to its therapeutic benefits . The compound’s ability to modulate protein synthesis is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in protein synthesis and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes anabolic effects, such as increased muscle mass and strength . At high doses, the compound can cause toxic or adverse effects, including liver damage and cardiovascular side effects . Threshold effects have been observed, where the benefits of this compound plateau at certain dosages, and further increases in dosage do not lead to additional therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The compound undergoes 6β-hydroxylation, 5α- and 5β-reduction, 3α- and 3β-keto-oxidation, and 11β-hydroxy-oxidation . These metabolic processes result in the formation of active metabolites, such as 5α-dihydrothis compound and 11-oxothis compound . This compound’s interaction with hepatic enzymes is crucial for its metabolism and elimination from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with androgen receptors and other transport proteins . The compound’s ability to bind to these receptors facilitates its localization and accumulation in specific tissues, such as muscle and liver . This compound’s distribution is influenced by its binding affinity to transport proteins, which play a role in its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with androgen receptors . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects . This compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its proper function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fluoxymesterone involves several steps, starting from 11alpha hydroxy-4-androstene-3,17-dione (11alpha hydroxy-4AD). The synthetic route includes:
Dehydration at positions 9 and 11: .
Protection of the ketonic group at position 3: .
Grignard reaction at position 17: .
Hydrolysis protection at position 3: to obtain the intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to optimize the production .
Chemical Reactions Analysis
Types of Reactions: Fluoxymesterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 11-oxothis compound .
Scientific Research Applications
Fluoxymesterone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying steroidal structures and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Testosterone: The natural androgen hormone with similar anabolic and androgenic effects.
Methyltestosterone: A synthetic androgen similar to fluoxymesterone but with different potency and side effect profiles.
Oxandrolone: Another synthetic anabolic steroid with a different structure and clinical applications.
Uniqueness of this compound: this compound is unique due to its strong androgenic effects and moderate anabolic effects, making it particularly useful for producing masculinization. Its ability to bind strongly to androgen receptors and its oral bioavailability also distinguish it from other similar compounds .
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRFCQOZQXIBAB-RBZZARIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033512 | |
Record name | Fluoxymestrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fluoxymesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in pyridine; slightly soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water, ether, benzene, hexanes, 4.52e-02 g/L | |
Record name | Fluoxymesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLUOXYMESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fluoxymesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fluoxymesterone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, fluoxymesterone binds to the androgen receptor. It produces retention of nitrogen, sodium, potassium, and phosphorus; increases protein anabolism; decreases amino acid catabolism and decreased urinary excretion of calcium. The antitumour activity of fluoxymesterone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production., Androgens are highly lipid-soluble and enter cells of target tissues by passive diffusion. Testosterone or 5-alpha-dihydrotestosterone (DHT), a metabolite produced from testosterone by the enzyme 5-alpha-reductase, binds to an intracellular androgen receptor. The hormone receptor complex translocates into the nucleus and attaches to specific hormone receptor elements on the chromosome to initiate or suppress transcription and protein synthesis. Testosterone can produce estrogenic effects as a result of its conversion to estrogen. /Androgens/, Exogenous administration of androgens inhibits the release of endogenous testosterone via feedback inhibition of pituitary luteinizing hormone (LH). Following administration of large doses of exogenous androgens, spermatogenesis also may be suppressed as a result of feedback inhibition of pituitary follicle-stimulating hormone (FSH). Androgens reportedly stimulate the production of erythrocytes, apparently by enhancing the production of erythropoietic stimulating factor. /Androgens/ | |
Record name | Fluoxymesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLUOXYMESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Inactive ingredients in pharmaceutical tablets: calcium stearate, corn starch, FD&C yellow no 5, lactose, sorbic acid, sucrose, tragacanth...in addition, FD&C yellow no 6 ... FD&C no 2 | |
Record name | FLUOXYMESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, WHITE SOLID, White or practically white crystalline powder | |
CAS No. |
76-43-7 | |
Record name | Fluoxymesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoxymesterone [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoxymesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | fluoxymesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | fluoxymesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoxymestrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluoxymesterone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOXYMESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JU12S4YFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUOXYMESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fluoxymesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
About 240 °C with some decomposition, 270 °C | |
Record name | Fluoxymesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLUOXYMESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fluoxymesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.